molecular formula C11H8ClN5 B8627821 5-Amino-6-chloro-4-(4-cyanophenyl)aminopyrimidine

5-Amino-6-chloro-4-(4-cyanophenyl)aminopyrimidine

Cat. No. B8627821
M. Wt: 245.67 g/mol
InChI Key: PKQOAWJSLBWAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-6-chloro-4-(4-cyanophenyl)aminopyrimidine is a useful research compound. Its molecular formula is C11H8ClN5 and its molecular weight is 245.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-6-chloro-4-(4-cyanophenyl)aminopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-6-chloro-4-(4-cyanophenyl)aminopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Amino-6-chloro-4-(4-cyanophenyl)aminopyrimidine

Molecular Formula

C11H8ClN5

Molecular Weight

245.67 g/mol

IUPAC Name

4-[(5-amino-6-chloropyrimidin-4-yl)amino]benzonitrile

InChI

InChI=1S/C11H8ClN5/c12-10-9(14)11(16-6-15-10)17-8-3-1-7(5-13)2-4-8/h1-4,6H,14H2,(H,15,16,17)

InChI Key

PKQOAWJSLBWAHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=C(C(=NC=N2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-amino-4,6-dichloropyrimidine (7.00 g, 42.7 mmol) and 4-aminobenzonitrile (5.04 g, 42.7 mmol) in n-butanol (130 ml) was heated at reflux for 16 hours. After cooling the mixture the solid which precipitated out was filtered off, and partitioned between dichloromethane (500 ml) and saturated aqueous sodium bicarbonate. The organic phase was dried (MgSO4) and concentrated under reduced pressure to give the title compound (6.31 g, 60%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
60%

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